molecular formula C8H9ClO B167369 2-Chloro-1-phenylethanol CAS No. 1674-30-2

2-Chloro-1-phenylethanol

Cat. No.: B167369
CAS No.: 1674-30-2
M. Wt: 156.61 g/mol
InChI Key: XWCQSILTDPAWDP-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by a phenyl group attached to a carbon atom that is also bonded to a hydroxyl group and a chlorine atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-phenylethanol is involved in various biochemical reactions. It is produced by the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) . The enzymes it interacts with include ADH and halohydrin dehalogenase . These interactions are typically catalytic, with the enzyme facilitating the conversion of this compound into other compounds.

Cellular Effects

It is known that the compound can influence cell function through its interactions with various enzymes and proteins . It may also impact cell signaling pathways, gene expression, and cellular metabolism, although specific details are currently lacking.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with enzymes like ADH and halohydrin dehalogenase . It can bind to these enzymes, leading to enzyme inhibition or activation, and changes in gene expression. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the compound can be used in various chemical reactions, suggesting that it has a certain degree of stability .

Dosage Effects in Animal Models

It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies could potentially explore the dosage effects of this compound in these models.

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other phenolic metabolites . It is synthesized from L-phenylalanine, the first specific intermediate towards lignin biosynthesis .

Transport and Distribution

Given its chemical properties, it is likely that it can diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its chemical properties, it is likely that it can localize to various compartments within the cell . Future studies could potentially explore the subcellular localization of this compound and its effects on cellular activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of α-chloroacetophenone using an alcohol dehydrogenase enzyme. This method is followed by base-induced ring closure to produce enantiopure this compound . Another method involves the reduction of phenacyl chloride followed by amination of the resulting chloro alcohol .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous preparation systems. These systems involve the sequential chlorination, ring-opening, and ring-closing reactions of starting materials under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloroacetophenone.

    Reduction: It can be reduced to 2-chlorophenylethane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: 2-Chloroacetophenone.

    Reduction: 2-Chlorophenylethane.

    Substitution: Depending on the nucleophile, products can include 2-hydroxy-1-phenylethanol or 2-amino-1-phenylethanol.

Scientific Research Applications

2-Chloro-1-phenylethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenylethanol: Similar structure but lacks the chlorine atom.

    2-Chloro-1-phenylethane: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-1-phenylethanol: Similar structure but has a hydroxyl group instead of a chlorine atom.

Uniqueness: 2-Chloro-1-phenylethanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

2-chloro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQSILTDPAWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937321
Record name 2-Chloro-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-30-2
Record name α-(Chloromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-1-phenylethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-phenylethanol
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Record name 2-CHLORO-1-PHENYLETHANOL
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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